(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-n-(2-(pyrrolidin-1-yl)ethyl)-1h-pyrrole-3-carboxamide phosphate
Description
The compound "(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-N-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrrole-3-carboxamide phosphate" is a phosphate derivative of its carboxylic acid precursor, 5-[(Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 356068-93-4, MW 300.28) . The parent carboxylic acid is a kinase inhibitor and anticancer agent with a core structure featuring:
- A Z-configured methylidene bridge linking the 5-fluoro-2-oxoindolin-3-ylidene moiety to the pyrrole ring.
- Substituents: 2,4-dimethyl groups on the pyrrole and a pyrrolidin-1-yl ethyl chain on the carboxamide .
The phosphate group is likely introduced to enhance solubility or bioavailability, a common prodrug strategy.
Properties
IUPAC Name |
5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2.H3O4P/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27;1-5(2,3)4/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28);(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOORBROPMMRREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN4O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Fluoroindolin-2-one
5-Fluoroindolin-2-one serves as the foundational indole component. Its synthesis typically begins with the cyclization of 4-fluoroaniline derivatives. For example, 5-fluoroindoline-2,3-dione is synthesized via oxidation of 5-fluoroindole using potassium permanganate in acidic conditions. Alternative routes involve Paal-Knorr pyrrole synthesis followed by Vilsmeier-Haack formylation to introduce the aldehyde group.
Key reaction conditions :
Synthesis of 5-Formylpyrrole-3-carboxamide Intermediate
The pyrrole-3-carboxamide backbone is constructed via sequential formylation and amidation. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes Vilsmeier-Haack formylation using POCl₃ and DMF to yield the 5-formyl derivative. Subsequent hydrolysis with NaOH produces the carboxylic acid, which is activated using coupling agents like EDC/HOBt and reacted with 2-(pyrrolidin-1-yl)ethylamine.
Optimization note :
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Amidation efficiency : Use of DMF as a solvent and triethylamine as a base achieves >90% conversion.
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Purification : Flash chromatography (DCM/MeOH 15:1) yields the amide intermediate in 85–92% purity.
Knoevenagel Condensation for Core Formation
The Z-configured indolinylidene-pyrrole system is established via Knoevenagel condensation between 5-fluoroindolin-2-one and the 5-formylpyrrole-3-carboxamide intermediate. Piperidine or morpholine is employed as a base catalyst in toluene or ethanol under reflux.
Critical parameters :
Table 1. Comparative Analysis of Condensation Methods
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Piperidine | Toluene | 110 | 3.0 | 75 | 98 |
| Morpholine | Ethanol | 80 | 4.5 | 68 | 95 |
| DBU | THF | 70 | 6.0 | 60 | 90 |
Phosphate Salt Formation
The free base is converted to the phosphate salt to enhance solubility and bioavailability. The compound is dissolved in methanol, treated with concentrated phosphoric acid (1:1 molar ratio), and crystallized by antisolvent addition (e.g., acetonitrile).
Process details :
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Crystallization : Slow evaporation at 25°C yields needle-like crystals with >99% purity.
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XRPD validation : Distinct diffraction peaks confirm salt formation.
Alternative Synthetic Routes and Patented Innovations
Sulfonyl Activation Approach
A patented method activates the pyrrole-3-carboxylic acid intermediate using p-toluenesulfonyl chloride in DMF, followed by amidation with 2-(pyrrolidin-1-yl)ethylamine. This bypasses traditional coupling agents, reducing side reactions.
Advantages :
Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents to streamline purification. For example, Wang resin-bound intermediates enable facile filtration and reduce chromatographic steps.
Analytical Characterization
Key spectroscopic data :
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield corresponding alcohols.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in regulating various cellular processes. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.
Anticancer Activity
Research indicates that compounds similar to (Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-n-(2-(pyrrolidin-1-yl)ethyl)-1h-pyrrole-3-carboxamide phosphate have shown promising results in preclinical models for anticancer activity. The structural features of this compound suggest it may interfere with cancer cell proliferation and survival pathways.
Neuroscience Research
Given its structural resemblance to other bioactive molecules, this compound could be investigated for its effects on neurological pathways. The pyrrole and indole moieties are often associated with neuroactive properties, making this compound a potential candidate for studying neurodegenerative diseases or cognitive function.
Case Studies
Several studies have explored the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Kinase Inhibition | Demonstrated that derivatives of indolin compounds effectively inhibit specific kinases involved in cancer progression. |
| Study 2 | Anticancer Properties | Reported that compounds with similar structures induced apoptosis in cancer cell lines, suggesting potential therapeutic uses. |
| Study 3 | Neuroactive Effects | Found that certain pyrrole derivatives exhibited neuroprotective effects in animal models of neurodegeneration. |
Mechanism of Action
The mechanism of action of 5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . By inhibiting these enzymes, the compound can potentially exert anticancer effects.
Comparison with Similar Compounds
Aminoalkyl Side Chains
- Pyrrolidin-1-yl ethyl vs. Diethylaminoethyl: The pyrrolidinyl group (main compound) may confer better membrane permeability than diethylaminoethyl (14o) due to reduced steric hindrance .
Biological Activity
The compound (Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-n-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrrole-3-carboxamide phosphate is a novel synthetic derivative with potential therapeutic applications, particularly in oncology. This article delves into its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationship.
Molecular Structure
The compound has the following molecular formula and weight:
- Molecular Formula : C16H14FN3O2
- Molecular Weight : 299.30 g/mol
Structural Representation
The compound can be represented in various chemical notations:
- SMILES : CC1=C(NC(=C1C(=O)N)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
- InChI : InChI=1S/C16H14FN3O2/c1-7-13(19-8(2)14(7)15(18)21)6-11-10-5-9(17)3-4-12(10)20-16(11)22/h3-6,19H,1-2H3,(H2,18,21)(H,20,22)/b11-6-
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity across various cancer cell lines. The following findings summarize its efficacy:
-
Cell Viability Reduction :
- In studies involving A549 human lung adenocarcinoma cells, treatment with the compound resulted in a notable reduction in cell viability. For instance, a concentration of 100 µM led to a viability decrease of approximately 67.4% (p = 0.003), indicating potent cytotoxic effects compared to standard chemotherapeutics like cisplatin and cytosine arabinoside .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components:
- Indole Derivative : The incorporation of the 5-fluoro group on the indole ring enhances lipophilicity and bioavailability.
- Pyrrole Moiety : The presence of the pyrrole structure contributes significantly to the anticancer properties by affecting the binding affinity to target proteins involved in cancer progression .
Comparative Efficacy
A comparative analysis with other similar compounds reveals that modifications in substituent groups can lead to variations in activity:
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| (Z)-5... | A549 | 67.4 | <0.01 |
| Control | A549 | 30.0 | - |
| Other Derivative | MDA-MB-231 | 59.5 | <0.05 |
Study on Anticancer Activity
A recent study focused on evaluating the anticancer effects of various derivatives related to this compound. The results highlighted that derivatives with specific substitutions showed enhanced activity against both A549 and MDA-MB-231 cell lines. Notably, compounds with dichloro substitutions exhibited superior efficacy compared to their non-substituted counterparts .
Toxicological Assessment
In addition to efficacy studies, toxicological assessments have been performed to evaluate the safety profile of this compound. Preliminary results suggest that while it exhibits strong anticancer properties, it also poses some cytotoxicity risks at higher concentrations, necessitating careful dosage considerations for therapeutic applications .
Q & A
Q. What are the key synthetic routes for preparing (Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-N-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrrole-3-carboxamide phosphate?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving: (i) Condensation reactions between 3-formylindole derivatives (e.g., methyl 5-fluoro-3-formylindole-2-carboxylate) and thiazolidinone or pyrrole precursors. Acetic acid and sodium acetate are critical for facilitating Knoevenagel condensation to form the (Z)-configured exocyclic double bond . (ii) Amide coupling using reagents like EDCI/HOBt or DCC to attach the pyrrolidin-1-yl-ethylamine moiety. (iii) Phosphate esterification via reaction with phosphoryl chloride (POCl₃) or phosphorus oxychloride in anhydrous conditions.
- Key Reference : Similar indole-thiazolidinone condensations are detailed in Biopolymers and Cell (2022) using reflux in acetic acid with sodium acetate .
Q. How is the (Z)-configuration of the exocyclic double bond confirmed experimentally?
- Methodological Answer :
- X-ray crystallography provides definitive proof of stereochemistry but requires high-quality single crystals.
- Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can detect spatial proximity between protons on either side of the double bond. For example, cross-peaks between the pyrrole methyl groups and the indolinone fluorine substituent would support the (Z)-configuration .
- UV-Vis spectroscopy may also indicate conjugation patterns consistent with the (Z)-isomer.
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the phosphate group.
- Use desiccants to avoid moisture absorption, which can degrade the carboxamide and phosphate ester bonds.
- Light-sensitive storage (amber vials) is advised due to the photosensitivity of the indolinone and pyrrole moieties .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and phosphate adduct formation.
- ¹H/¹³C NMR identifies substituent positions and purity. For example, the indolinone carbonyl resonance typically appears at ~170 ppm in ¹³C NMR .
- HPLC-PDA with a C18 column (acetonitrile/water gradient) assesses purity and detects polar degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the condensation step?
- Methodological Answer :
- Design of Experiments (DoE) using variables like reflux time (3–5 h vs. 2.5–3 h), molar ratios (1:1 to 1:1.1), and catalyst loading (sodium acetate: 1–2 equiv) can identify optimal parameters .
- Microwave-assisted synthesis may reduce reaction time and enhance regioselectivity.
- In situ monitoring via TLC or FTIR tracks intermediate formation and minimizes byproducts .
Q. What strategies are effective for isolating and analyzing reaction intermediates?
- Methodological Answer :
- Flash chromatography (silica gel, ethyl acetate/hexane) isolates intermediates like the non-phosphorylated carboxamide.
- LC-MS/MS characterizes transient species, such as the Schiff base formed during condensation .
- Crystallization from DMF/acetic acid (1:1) purifies intermediates while preserving stereochemical integrity .
Q. How can stereochemical challenges during synthesis be addressed?
- Methodological Answer :
- Chiral auxiliaries or enantioselective catalysts (e.g., L-proline derivatives) can control stereochemistry at the pyrrolidin-1-yl-ethylamine moiety.
- Dynamic kinetic resolution under acidic conditions may favor the (Z)-isomer by stabilizing specific transition states .
- Circular Dichroism (CD) monitors enantiomeric excess during asymmetric synthesis .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer :
- Kinase inhibition assays (e.g., ELISA-based) screen for activity against targets like FLT3 or JAK2, given structural similarities to pyrimidine-based inhibitors .
- Cellular uptake studies using fluorescent analogs (e.g., BODIPY-labeled derivatives) quantify membrane permeability.
- Metabolic stability assays in liver microsomes assess susceptibility to cytochrome P450-mediated degradation .
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer :
- Reproducibility checks : Ensure stoichiometric ratios (e.g., 1.1 equiv of aldehyde vs. 1.0 equiv thiazolidinone) match literature protocols .
- Purification methods : Recrystallization from acetic acid vs. DMF/acetic acid can drastically alter yields .
- Batch variability : Source reagents (e.g., sodium acetate anhydrous vs. trihydrate) from consistent suppliers to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
